Poly[(phenyl glycidyl ether)-co-formaldehyde]
Description
Poly[(phenyl glycidyl ether)-co-formaldehyde] (CAS 28064-14-4) is an oligomeric epoxy resin synthesized through the copolymerization of phenyl glycidyl ether and formaldehyde. Its structure comprises alternating glycidyl ether and formaldehyde units, with an average molecular weight (Mn) of ~345 or ~570 depending on the polymerization degree . Key properties include:
- Viscosity: 11–17 poise (for Mn ~345) or 200–500 poise (for Mn ~570) .
- Epoxy content: 2.2 epoxide groups per molecule (Mn ~345) or 3.6 (Mn ~570) .
- Glass transition temperature (Tg): 258 K (−15°C) .
- Density: 1.227 g/mL at 25°C .
This resin exhibits excellent chemical resistance at high temperatures, making it suitable for adhesives, coatings, and composites in demanding environments . It serves as a substitute for bisphenol-A (BPA)-based epoxies, particularly where corrosion resistance is prioritized .
Properties
Molecular Formula |
C56H64O3S |
|---|---|
Molecular Weight |
817.2 g/mol |
IUPAC Name |
3-methoxybut-1-enylbenzene;3-methylsulfanylbut-1-enylbenzene;3-(4-phenylbut-3-en-2-yl)-1H-indene;3-(4-phenylbut-3-en-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C19H18.C15H18O2.C11H14O.C11H14S/c1-15(11-12-16-7-3-2-4-8-16)18-14-13-17-9-5-6-10-19(17)18;1-11(15(12(2)16)13(3)17)9-10-14-7-5-4-6-8-14;2*1-10(12-2)8-9-11-6-4-3-5-7-11/h2-12,14-15H,13H2,1H3;4-11,15H,1-3H3;2*3-10H,1-2H3 |
InChI Key |
JYRRICCAWVGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CCC3=CC=CC=C32.CC(C=CC1=CC=CC=C1)C(C(=O)C)C(=O)C.CC(C=CC1=CC=CC=C1)OC.CC(C=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Phenol-Formaldehyde Resin (Bisphenol F)
- Reactants: Phenol, formaldehyde (37% aqueous solution), and hydrochloric acid (as catalyst).
- Process: Phenol reacts with formaldehyde under acidic conditions to form bisphenol F, a phenolic resin precursor.
- Reaction Conditions: Typically conducted at elevated temperatures (~80–100°C) with continuous stirring to promote condensation and polymer formation.
- Outcome: Formation of a phenolic resin with phenol and formaldehyde units linked via methylene bridges.
Step 2: Epoxidation of Phenolic Resin
- Reactants: Bisphenol F resin, epichlorohydrin, and sodium hydroxide (NaOH).
- Process: The phenolic resin undergoes epoxidation through reaction with epichlorohydrin in the presence of NaOH, leading to the formation of glycidyl ether groups attached to the phenolic backbone.
- Reaction Conditions: Conducted at alkaline pH (~12–14), with controlled temperature (~50–80°C), ensuring selective epoxidation of phenolic hydroxyl groups.
- Outcome: Synthesis of the glycidyl ether derivative, which is the base for PPGEF.
Step 3: Polymerization of Phenyl Glycidyl Ether-Co-Formaldehyde
- Reactants: Glycidyl ether derivatives of phenol/formaldehyde.
- Process: The glycidyl ether monomers undergo anionic or cationic polymerization, often initiated by catalysts such as tertiary amines or acids, resulting in a copolymer with phenyl glycidyl ether and formaldehyde units.
- Reaction Conditions: Polymerization is carried out under controlled temperature (~80–120°C), with the addition of catalysts to regulate molecular weight and distribution.
- Outcome: Formation of Poly[(phenyl glycidyl ether)-co-formaldehyde], characterized by an average molecular weight (Mn) of approximately 345–570, depending on reaction parameters.
Epoxidation of Phenolic Polymer (Post-Polymerization)
Methodology:
- The phenolic polymer obtained from the previous step can be epoxidized directly to introduce epoxy groups, enhancing its reactivity and compatibility for composite applications.
- Reactants: Phenolic polymer, epichlorohydrin, and NaOH.
- Process: Similar to the epoxidation of phenolic resins, the phenolic polymer is reacted with epichlorohydrin under alkaline conditions.
- Reaction Conditions: Conducted at elevated temperatures (~50–80°C) with pH control to favor epoxidation without degrading the polymer backbone.
- Outcome: The resulting epoxidized phenolic polymer is the Poly[(phenyl glycidyl ether)-co-formaldehyde], suitable for use as a toughening agent or matrix component.
Final Processing and Purification
- The synthesized PPGEF is purified by techniques such as precipitation , filtration , and vacuum drying to remove residual catalysts, unreacted monomers, and impurities.
- Characterization: Confirmed through FTIR spectroscopy (presence of oxirane peaks around 912 and 860 cm$$^{-1}$$), NMR, and molecular weight analysis.
Data Tables Summarizing Preparation Parameters
Summary:
The preparation of Poly[(phenyl glycidyl ether)-co-formaldehyde] (PPGEF) involves the synthesis of phenolic resins via phenol-formaldehyde condensation, followed by epoxidation of the phenolic backbone using epichlorohydrin under alkaline conditions. The process parameters, such as temperature, pH, and catalyst choice, critically influence the molecular weight and epoxy functionality of the final product. This compound's synthesis is well-documented in both industrial literature and patent disclosures, emphasizing its potential as a bio-inspired toughening agent for epoxy systems.
Chemical Reactions Analysis
Curing Reactions with Hardeners
PPGEF undergoes crosslinking via epoxy ring-opening reactions when combined with hardeners such as amines or anhydrides. Key parameters include:
Reaction Conditions
| Parameter | Range/Value | Source |
|---|---|---|
| Hardener equivalence ratio | 1–1.5 equivalents | |
| Flexibilizer content | 5–30 wt% (Cardolite NC-514/547) |
Mechanism
-
Epoxy ring opening : The oxirane groups (peaks at 912 cm⁻¹ and 860 cm⁻¹ in FTIR) react with hardeners to form covalent bonds .
-
Flexibilizer incorporation : Cardolite NC-514/547 (di-functional glycidyl ethers) chemically integrate into the network, reducing brittleness without significantly altering the glass transition temperature () .
Post-Curing Properties
| Property | PPGEF/NC-514 Composite | PPGEF/NC-547 Composite |
|---|---|---|
| Tensile strength | 63–77 MPa | 63–77 MPa |
| (DSC) | 90–120°C | 90–120°C |
| Char yield at 600°C (TGA) | ~15% | ~18% |
Thermal Degradation
PPGEF composites exhibit single-step degradation under thermal stress, dominated by scission of the formaldehyde-linked aromatic ethers.
TGA Data
| Composite Type | Onset Degradation Temp (°C) | Char Yield at 600°C |
|---|---|---|
| Neat PPGEF | 290 | 12% |
| PPGEF + 30% NC-514 | 285 | 15% |
| PPGEF + 30% NC-547 | 280 | 18% |
The higher char yield for NC-547 composites is attributed to increased aromaticity from alkenyl phenol formaldehyde novolac segments .
Structural and Spectroscopic Features
FTIR Analysis
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3445 | –OH stretching |
| 1508 | C–C aromatic stretching |
| 912, 860 | Epoxy oxirane ring vibrations |
The persistence of oxirane peaks post-curing confirms partial unreacted epoxy groups .
Dielectric and Ionic Behavior
Under supercooled conditions, PPGEF exhibits decoupled ionic conductivity () and structural relaxation (), modeled by the fractional Debye-Stokes-Einstein equation:
This behavior is invariant to pressure up to 213 MPa, indicating robust network stability .
Scientific Research Applications
Poly[(phenyl glycidyl ether)-co-formaldehyde] has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Bisphenol-A Epoxy (DGEBA, e.g., Epon 828)
- Viscosity : Poly[(phenyl glycidyl ether)-co-formaldehyde] (Mn ~345) has ~1/3 the viscosity of DGEBA, enhancing processability in solvent-free coatings .
- Thermal Resistance : DGEBA exhibits superior heat resistance, while Poly[(phenyl glycidyl ether)-co-formaldehyde] excels in chemical corrosion resistance .
- Applications : DGEBA is preferred for structural applications requiring high thermal stability, whereas Poly[(phenyl glycidyl ether)-co-formaldehyde] is used in high-temperature coatings and anticorrosive paints .
Cresol Novolac Epoxy (Poly[(o-cresyl glycidyl ether)-co-formaldehyde], PCGE)
- Relaxation Dynamics: Both polymers exhibit secondary relaxation processes. However, PCGE’s α-relaxation is influenced by both temperature and pressure (activation energy ratio $EV/EP = 0.66$), indicating sensitivity to volume changes, a trait shared with other non-hydrogen-bonded polymers .
- Thermal Properties : PCGE has a higher Tg (~373 K) compared to Poly[(phenyl glycidyl ether)-co-formaldehyde] (258 K), making it suitable for higher-temperature encapsulation materials .
Phenolic Novolac Resins
- Curing Mechanism: Phenolic novolacs require acidic catalysts, whereas Poly[(phenyl glycidyl ether)-co-formaldehyde] cures via cationic photopolymerization or amine hardeners .
- Heavy Metal Sorption: When modified with diethylenetriamine, Poly[(phenyl glycidyl ether)-co-formaldehyde] shows high sorption efficiency for Cu(II), Cd(II), and Pb(II), outperforming unmodified phenolic resins in aqueous metal ion removal .
Poly(propylene glycol) (PPG400)
- Secondary Relaxation: Poly[(phenyl glycidyl ether)-co-formaldehyde] displays two secondary relaxations (JG and non-JG types), whereas PPG400 exhibits a single process. The JG relaxation in Poly[(phenyl glycidyl ether)-co-formaldehyde] is sensitive to thermodynamic history, a behavior absent in non-JG relaxations of other polymers .
Poly(vinyl acetate) (PVAc)
- Activation Entropy: PVAc’s secondary relaxation is less sensitive to thermodynamic history compared to Poly[(phenyl glycidyl ether)-co-formaldehyde], which shows pronounced dependence on activation volume and entropy .
Comparative Data Table
Biological Activity
Poly[(phenyl glycidyl ether)-co-formaldehyde] (PPGEF) is a thermosetting polymer that exhibits significant interest in various fields, including materials science and biomedical applications. This article provides a comprehensive overview of its biological activity, including its properties, applications, and relevant research findings.
Chemical Structure and Properties
PPGEF is synthesized from phenyl glycidyl ether and formaldehyde, resulting in a polymer with a complex structure. The average molecular weight of PPGEF is approximately 345 g/mol, with an average of 2.2 epoxide groups per molecule . Its physical properties include:
- Form : Liquid
- Density : 1.227 g/mL at 25 °C
- Viscosity : 11-17 poise
- Refractive Index : 1.589
These properties make PPGEF suitable for various applications, particularly in the production of epoxy resins and composites.
Toxicity and Safety
Research indicates that PPGEF possesses certain biological activities that warrant attention regarding its toxicity and safety profile. The polymer has been evaluated for potential human health risks due to its reactive functional groups. A risk assessment matrix has categorized it based on exposure potential and hazard profiles, identifying moderate-to-high exposure scenarios that necessitate further evaluation .
Antimicrobial Properties
Some studies have explored the antimicrobial properties of PPGEF. For instance, modifications to the polymer structure can enhance its antimicrobial efficacy against various pathogens. Research shows that incorporating specific additives or modifying the polymer can significantly improve its antibacterial activity .
Biocompatibility
PPGEF's biocompatibility has been assessed in the context of biomedical applications, particularly in drug delivery systems and tissue engineering. The polymer's properties can be tailored to improve compatibility with biological tissues, making it a candidate for use in medical devices .
Case Studies
-
Epoxy Composites : A study demonstrated the use of PPGEF in epoxy novolac composites, highlighting its mechanical properties such as impact strength and tensile strength. The incorporation of bio-derived modifiers was shown to enhance these properties significantly .
Composite Type Impact Strength (J/m) Tensile Strength (MPa) Neat PPGEF 24 50 PPGEF with Cardolite NC-514 (30wt%) 69 75 - Dielectric Properties : Another investigation focused on the dielectric relaxation behavior of PPGEF, revealing insights into its thermal transitions and potential applications in electronic materials .
Research Findings
Recent studies have provided valuable insights into the biological activity of PPGEF:
- Glass Transition Behavior : Research indicates that the glass transition temperature (Tg) of PPGEF can be affected by modifications, which is crucial for determining its application in various environments .
- Environmental Impact : Evaluations have been conducted regarding the ecological impact of PPGEF, with findings suggesting that while it has beneficial applications, careful consideration is needed for its environmental footprint due to potential leachability and toxicity concerns .
Q & A
Q. Key Structural Features :
- Average molecular weight (Mn) ranges from 345 to 570 g/mol, depending on synthesis conditions.
- Contains ~3.6 epoxy groups per molecule, with a refractive index of 1.598 (n²⁰/D) and density of 1.227 g/mL at 25°C .
- The SMILES string ([H]C([H])=O.C1OC1COc2ccccc2) highlights the alternating phenyl glycidyl ether and formaldehyde units .
(Basic) What characterization techniques are essential for determining the physicochemical properties of this polymer?
Answer:
Critical techniques include:
- Refractive Index and Density : Measured via refractometry and pycnometry at 25°C .
- Viscosity : Evaluated using rotational viscometry (200–500 Poise at 25°C) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines glass transition temperatures (Tg ~258 K) .
- Molecular Weight : Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) for Mn and polydispersity .
(Advanced) How does thermodynamic history influence the secondary relaxation dynamics in this polymer?
Answer:
The activation volume (ΔV) of secondary relaxations (e.g., β- and γ-processes) depends on the vitrification pathway:
Q. Key Data :
- For Poly[(phenyl glycidyl ether)-co-formaldehyde] (PPGE), ΔV ranges from 10–25 cm³/mol, depending on compression history .
- Secondary relaxation times (τ) shift to lower frequencies under pressure, with τ decreasing by ~2 decades per 100 MPa increase .
(Advanced) What methodologies are recommended for analyzing the dielectric relaxation behavior of this polymer under varying pressure and temperature conditions?
Answer:
Dielectric Spectroscopy is the primary tool:
- Frequency Range : 10⁻²–10⁶ Hz to capture α-, β-, and γ-relaxations .
- Pressure-Temperature Protocols :
- Data Fitting : Use the Havriliak-Negami (HN) equation to model relaxation peaks, with shape parameters extracted from low-temperature spectra .
Example Finding :
Two crossover regions are observed:
(Advanced) How does the incorporation of graphene affect the rheological properties of this polymer, and what experimental setups are suitable for such studies?
Answer:
Graphene Loading Effects :
Q. Experimental Setup :
- Cone-and-Plate Rheometry : 25-mm diameter, 1° cone angle, 0.1–100 s⁻¹ shear rates.
- Temperature Control : 25–100°C to assess thermal stability .
(Advanced) What contradictions exist in the literature regarding the molecular origins of secondary relaxations in this polymer, and how can they be resolved?
Answer:
Contradictions :
Q. Resolution Strategies :
- Comparative Studies : Use deuteration or isotopic labeling to isolate molecular motions.
- Pressure-Dependent Spectroscopy : Decouple density and temperature effects to clarify relaxation mechanisms .
(Advanced) How do synthesis parameters (e.g., catalyst type, stoichiometry) influence the epoxy functionality and thermal stability of this polymer?
Answer:
Critical Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
